Cas no 216150-83-3 (17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- 化学的及び物理的性質
名前と識別子
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- 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-
- (4α,8β,13β)-(±)-13-Methyl-16-oxo-17-norkauran-18-oic acid (ACI)
- (±)-Isosteviol
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- インチ: 1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17-,18+,19+,20-/m0/s1
- InChIKey: KFVUFODCZDRVSS-XGBBNYNSSA-N
- ほほえんだ: C[C@@]12CCC[C@@](C)(C(=O)O)[C@H]1CC[C@@]13CC(=O)[C@](CC[C@@H]21)(C)C3
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- ふってん: 455.6±38.0 °C(Predicted)
- 酸性度係数(pKa): 4.69±0.60(Predicted)
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-495551-5mg |
(+/-)-Isosteviol-d3, |
216150-83-3 | 5mg |
¥101534.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-495551-5 mg |
(+/-)-Isosteviol-d3, |
216150-83-3 | 5mg |
¥101,534.00 | 2023-07-10 |
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- Raw materials
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- Preparation Products
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- 関連文献
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1. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-に関する追加情報
Comprehensive Overview of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- (CAS No. 216150-83-3)
The compound 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-, identified by its CAS No. 216150-83-3, is a structurally unique diterpenoid derivative that has garnered significant interest in the fields of organic chemistry and natural product research. This molecule belongs to the kaurane family, a class of compounds known for their complex tetracyclic frameworks and diverse biological activities. The presence of a 13-methyl group and a 16-oxo functionality in its structure makes it a valuable intermediate for synthetic modifications and pharmacological studies.
In recent years, the scientific community has shown a growing fascination with diterpenoids due to their potential applications in drug discovery and development. Researchers are particularly intrigued by the structural diversity and bioactivity of kaurane-type compounds, which include anti-inflammatory, antimicrobial, and anticancer properties. The 17-Norkauran-18-oic acid derivative, with its distinct 4α,8β,13β stereochemistry, offers a promising scaffold for the design of novel therapeutic agents. Its racemic form (±) further enhances its utility in stereochemical studies and enantioselective synthesis.
One of the most frequently searched topics related to CAS No. 216150-83-3 is its synthetic pathway and natural occurrence. While this compound is primarily obtained through synthetic routes, its structural resemblance to naturally occurring kauranes raises questions about its potential biosynthetic origins. Scientists are also exploring its metabolic stability and pharmacokinetic properties, which are critical for its development as a drug candidate. The compound's carboxylic acid moiety provides a handle for further derivatization, enabling the creation of esters, amides, and other derivatives with enhanced bioavailability.
Another area of interest is the structure-activity relationship (SAR) of 17-Norkauran-18-oic acid derivatives. Researchers are investigating how modifications to the 13-methyl or 16-oxo groups influence biological activity. For instance, the introduction of electron-withdrawing or electron-donating substituents at these positions could modulate the compound's interaction with target proteins or enzymes. Such studies are often highlighted in medicinal chemistry forums and drug design publications, making this compound a hot topic in academic and industrial research.
The analytical characterization of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- is another frequently discussed subject. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm its structure and purity. These methods are essential for ensuring the reproducibility of synthetic protocols and the reliability of biological assays. The compound's chromatographic behavior is also of interest, particularly for researchers developing HPLC or GC-MS methods for its detection and quantification.
In the context of green chemistry, there is a growing demand for sustainable synthesis routes for complex molecules like 17-Norkauran-18-oic acid. Researchers are exploring catalytic methods and biocatalytic transformations to reduce the environmental impact of its production. This aligns with the broader trend of minimizing toxic reagents and hazardous waste in chemical synthesis, a topic that resonates with both academia and industry.
Finally, the patent landscape surrounding CAS No. 216150-83-3 is a subject of keen interest. Companies and research institutions are actively filing patents for novel derivatives and applications of this compound, particularly in the areas of pharmaceuticals and agrochemicals. This underscores its potential as a versatile building block in the development of new bioactive molecules.
In summary, 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)- (CAS No. 216150-83-3) represents a fascinating intersection of natural product chemistry, drug discovery, and synthetic methodology. Its unique structure and broad applicability make it a valuable subject of study for researchers worldwide.
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